molecular formula C11H15BO4S B1422139 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 779335-05-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1422139
CAS No.: 779335-05-6
M. Wt: 254.11 g/mol
InChI Key: YLZRZHOUXZZBTF-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the molecular architecture through a hierarchical naming system. The nomenclature begins with the thiophene ring as the parent structure, numbered to provide the lowest possible numbers for the substituents. The carboxylic acid functional group at position 2 takes precedence in the numbering system, as carboxylic acids have higher priority than boronic ester groups in International Union of Pure and Applied Chemistry nomenclature conventions.

The boronic ester portion of the molecule is designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, which describes the six-membered dioxaborolane ring system formed by the coordination of the boron atom with two oxygen atoms from the pinacol moiety. This systematic approach follows established protocols for naming boronic esters, where the ester portion is treated as a substituent on the parent aromatic system. Alternative systematic names found in chemical databases include "5-Carboxylthiophene-2-boronic acid pinacol ester" and "2-Carboxythiophene-5-boronic acid pinacol ester," which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound's multiple synonyms reflect various naming conventions employed across different chemical databases and literature sources. The Chemical Abstracts Service registry includes variations such as "5-Carboxythiophene-2-boronic acid pinacol ester" and "2-Carboxythiophene-5-boronic acid pinacol ester," demonstrating the flexibility in describing the positional relationships between functional groups. These naming variations highlight the importance of understanding both the systematic International Union of Pure and Applied Chemistry nomenclature and commonly used trivial names in chemical literature and commercial applications.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₁H₁₅BO₄S encapsulates the elemental composition of this compound, revealing the presence of eleven carbon atoms, fifteen hydrogen atoms, one boron atom, four oxygen atoms, and one sulfur atom. This composition reflects the integration of multiple functional groups within a single molecular framework, with the thiophene ring contributing C₄H₂S, the carboxylic acid group adding CO₂H, and the pinacol boronic ester moiety contributing C₆H₁₂BO₂.

The stereochemical analysis of this compound reveals several important structural features that influence its chemical behavior and potential applications. The thiophene ring adopts a planar conformation characteristic of aromatic five-membered heterocycles, with the sulfur atom providing electron density that affects the reactivity patterns of the ring system. The boronic ester group introduces a tetrahedral geometry around the boron center, where the boron atom is sp³ hybridized and coordinated to four atoms in a distorted tetrahedral arrangement.

The dioxaborolane ring system formed by the pinacol boronic ester exhibits a six-membered ring structure with the boron atom incorporated into the ring framework. This cyclic structure provides enhanced stability compared to uncomplexed boronic acids while maintaining the Lewis acidic character of the boron center. The four methyl groups attached to the carbon atoms adjacent to the oxygen atoms in the dioxaborolane ring create steric bulk that influences the compound's reactivity and stability profiles.

Structural Parameter Value Reference
Molecular Formula C₁₁H₁₅BO₄S
Molecular Weight 254.11 g/mol
Chemical Abstracts Service Number 779335-05-6
InChI Key YLZRZHOUXZZBTF-UHFFFAOYSA-N
SMILES Notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)O

Comparative Analysis of Structural Analogues in Boronic Ester Family

The structural landscape of thiophene-based boronic esters encompasses numerous analogues that share common structural motifs while exhibiting distinct substitution patterns and functional group arrangements. A comprehensive analysis of these structural analogues provides insight into the unique characteristics of this compound within this chemical family. The most closely related structural analogue is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid, which shares the identical molecular formula C₁₁H₁₅BO₄S and molecular weight of 254.11 grams per mole but differs in the positional arrangement of the boronic ester group.

The positional isomerism between the 4-substituted and 5-substituted variants demonstrates the importance of regiochemistry in determining molecular properties and reactivity patterns. While both compounds contain the same functional groups, the 4-substituted isomer bears the Chemical Abstracts Service number 1010836-19-7, distinguishing it from the 5-substituted variant. This positional difference influences electronic distribution within the thiophene ring and affects the compound's participation in electrophilic and nucleophilic substitution reactions.

Thiophene-2-boronic acid pinacol ester represents another significant structural analogue, possessing the molecular formula C₁₀H₁₅BO₂S and molecular weight of 210.10 grams per mole. This compound lacks the carboxylic acid functionality present in the target molecule, providing a useful comparison for understanding the influence of carboxyl group substitution on molecular behavior. The absence of the carboxylic acid group results in different solubility characteristics and reduces the compound's ability to participate in acid-base chemistry while maintaining the boronic ester's Lewis acidic properties.

The bithiophene-based analogues, such as 2,2′-bithiophene-5-boronic acid pinacol ester with molecular formula C₁₄H₁₇BO₂S₂ and molecular weight 292.22 grams per mole, represent extended π-conjugated systems that incorporate multiple thiophene units. These compounds demonstrate how the thiophene-boronic ester structural framework can be expanded to create larger aromatic systems with enhanced electronic delocalization and potentially different optical and electronic properties.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Difference
Target Compound (5-substituted) C₁₁H₁₅BO₄S 254.11 779335-05-6 Carboxylic acid at position 2, boronic ester at position 5
4-substituted isomer C₁₁H₁₅BO₄S 254.11 1010836-19-7 Carboxylic acid at position 2, boronic ester at position 4
Thiophene-2-boronic acid pinacol ester C₁₀H₁₅BO₂S 210.10 193978-23-3 No carboxylic acid group
2,2′-Bithiophene-5-boronic acid pinacol ester C₁₄H₁₇BO₂S₂ 292.22 479719-88-5 Extended bithiophene system

The structural diversity within the thiophene boronic ester family extends to compounds with different ester functionalities, such as methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, which bears a methyl ester group instead of a free carboxylic acid. This ester variant demonstrates how modification of the carboxyl functionality affects molecular properties while maintaining the core thiophene-boronic ester framework. The ester formation follows standard nomenclature conventions where the acid portion receives the "-ate" suffix and the alkyl group is named as a prefix.

Advanced synthetic methodologies for preparing these structural analogues have been developed, including protocols for the synthesis of 2,3-substituted thienylboronic acids and esters. These synthetic approaches utilize palladium-catalyzed borylation reactions with pinacolborane and specialized ligand systems to achieve regiospecific installation of boronic ester groups onto thiophene rings. The tolerance of various functional groups in these reactions demonstrates the versatility of the thiophene-boronic ester structural framework for incorporating diverse chemical functionalities.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRZHOUXZZBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682222
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779335-05-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Thiophene Intermediate

The starting material is usually a halogenated thiophene derivative, such as thiophene-2-bromide or thiophene-2-iodide . These are prepared via electrophilic substitution or halogenation of thiophene rings, often under controlled conditions to ensure regioselectivity.

Palladium-Catalyzed Borylation

The core transformation involves the Miyaura borylation of the halogenated thiophene. This reaction employs:

  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(dba)₂.
  • Ligands: Xantphos, XPhos, or RuPhos, which facilitate reductive elimination and improve yields.
  • Boron source: Bis(pinacolato)diboron (B₂Pin₂), which provides the boron moiety.
  • Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
  • Solvent: Typically 1,4-dioxane, CPME, or MTBE, chosen for solubility and reaction efficiency.
  • Conditions: Elevated temperatures (~90–115°C) under inert atmosphere (N₂ or Ar).

Reaction example:

Thiophene-2-halide + B₂Pin₂ → (via Pd catalysis, ligand, base, solvent) → 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-boronic ester

The reaction parameters are optimized to maximize conversion and minimize side reactions such as protodeboronation or dehalogenation.

Conversion to the Carboxylic Acid

The boronic ester can be oxidized to the corresponding acid using:

Data Table of Preparation Methods

Step Reagents Catalyst/Ligand Solvent Temperature Time Yield Notes
Halogenation Thiophene + NBS or NCS - Chloroform or DCM Room temp 2-4 hrs 80-90% Regioselective at position 2
Borylation Halothiophene + B₂Pin₂ Pd(dppf)Cl₂ (5 mol%) 1,4-dioxane 90-115°C 16-24 hrs 75-99% Ligand optimization critical
Oxidation Boronic ester + H₂O₂ - - Room temp 1-2 hrs Quantitative Converts ester to acid

Research Findings and Optimization

Recent studies highlight the importance of ligand choice and solvent selection for high-yielding borylation. For example, Xantphos ligand significantly improves conversion rates and minimizes side reactions, with optimized conditions achieving yields above 90%. Lower catalyst loadings are feasible but may require longer reaction times.

Furthermore, the use of ethereal solvents such as CPME and MTBE has been shown to enhance reaction cleanliness and facilitate product isolation. The oxidation step's efficiency depends on the boronic ester’s stability, with H₂O₂ being the oxidant of choice for its mildness and high yield.

Notes on Purification and Characterization

Post-reaction, purification typically involves silica gel chromatography, often using a gradient of ethyl acetate and petroleum ether. Characterization confirms the structure via NMR, IR, and mass spectrometry, ensuring the integrity of the boronic acid functionality and the thiophene core.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronate ester group acts as a nucleophile, participating in transmetalation steps with palladium or other transition metals. This enables the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both a boronate ester and a carboxylic acid group on the thiophene ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various organic compounds and materials .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H17BNO4S
  • Molecular Weight : 271.25 g/mol
  • CAS Number : 53217118

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety is known for its role in forming reversible covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β and IKK-β. Inhibitory assays revealed IC50 values in the low nanomolar range (around 8 nM for GSK-3β), indicating potent activity against these targets .
  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduces nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
  • Cytotoxicity Assessment : Cytotoxicity assays performed on mouse hippocampal neuronal cells (HT-22) showed that the compound did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile .

Case Studies

Several studies have highlighted the biological implications of this compound:

Study 1: Kinase Inhibition

A study evaluated a series of compounds related to thiophene derivatives and their inhibitory effects on GSK-3β. The results indicated that modifications to the thiophene structure could enhance inhibitory potency. The specific compound under review demonstrated an IC50 value of 8 nM against GSK-3β and showed promise as a therapeutic agent for conditions like Alzheimer's disease due to its role in tau phosphorylation regulation .

Study 2: Anti-inflammatory Activity

In another investigation focused on neuroinflammation, the compound was tested for its ability to inhibit pro-inflammatory cytokine production. Results showed a significant reduction in NO and IL-6 levels at concentrations as low as 1 µM, outperforming conventional anti-inflammatory agents .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)Reference
This compoundGSK-3β8
Compound IIIKK-β15
Compound IIIROCK-120

Table 2: Cytotoxicity Profile

Concentration (µM)Cell Viability (%)Cell Line
0.1>90HT-22
1>85HT-22
10>80HT-22

Q & A

Q. What are the recommended storage conditions to ensure the stability of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid?

To maintain stability, store the compound in a tightly sealed container under inert gas (e.g., argon), protected from light, and in a cool, dry environment (20–25°C). Avoid prolonged exposure to moisture or oxygen, as boronate esters are prone to hydrolysis and oxidation. Storage in amber glass vials with desiccants like silica gel is recommended .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Note that boronate esters may release toxic boron oxides upon combustion .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for incorporating this compound into conjugated systems?

The Suzuki-Miyaura reaction is ideal for coupling its boronate group with aryl/vinyl halides. Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) with a base like K₂CO₃ or CsF in THF/water (3:1) at 60–80°C. Ligand choice (e.g., SPhos) enhances reactivity for sterically hindered substrates. Monitor reaction progress via TLC or HPLC-MS. Purify products via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What methodologies are effective for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for structure refinement, leveraging its robust algorithms for handling disorder in the tetramethyl dioxaborolane ring. Validate hydrogen bonding and π-stacking interactions using Mercury software .

Q. How can C-H bond activation strategies be applied to modify the thiophene ring of this compound?

Ir-catalyzed C-H borylation (e.g., using [Ir(COD)(OMe)]₂ with dtbpy ligand) selectively functionalizes the thiophene’s β-position. Optimize conditions (toluene, 80°C, 12 h) to avoid over-borylation. Alternatively, Rh-catalyzed directed C-H activation with carboxylate directing groups enables regioselective arylation .

Q. What are the common challenges in achieving high yields during its functionalization, and how can they be addressed?

Low yields often arise from steric hindrance at the boronate group or competing side reactions (e.g., protodeboronation). Mitigate this by:

  • Using bulky ligands (XPhos) to stabilize Pd intermediates.
  • Adding stoichiometric silver oxide to suppress protodeboronation.
  • Employing microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .

Q. How to resolve discrepancies in spectroscopic data when synthesizing derivatives?

Contradictory NMR/data may stem from rotamers or residual solvents. Use deuterated DMSO-d₆ for solubility and assign peaks via 2D NMR (COSY, HSQC). Cross-validate purity via HRMS and elemental analysis. For crystallographic ambiguities, re-refine data with alternative SHELXL constraints (e.g., ISOR for thermal motion) .

Methodological Considerations Table

Research Aspect Key Parameters References
Cross-Coupling Pd(PPh₃)₄ (2 mol%), K₂CO₃, THF/H₂O, 70°C, 12 h
C-H Borylation [Ir(COD)(OMe)]₂ (3 mol%), dtbpy ligand, cyclohexane, 100°C, 24 h
Crystallography SHELXL refinement, R-factor < 0.05, disorder modeling for dioxaborolane ring
Safety Protocols PPE, fume hood, neutralization with NaHCO₃ for spills

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

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